molecular formula C11H14N2O3S B14212086 N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide CAS No. 824938-49-0

N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide

Katalognummer: B14212086
CAS-Nummer: 824938-49-0
Molekulargewicht: 254.31 g/mol
InChI-Schlüssel: ONDRDUQORFVTAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide is a chemical compound known for its unique structure and properties It contains a benzamide core with a mercapto group at the second position, a methoxy group at the third position, and a carbamoyl-ethyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide typically involves multiple steps. One common method includes the reaction of 2-mercapto-3-methoxybenzoic acid with ethyl chloroformate to form an intermediate, which is then reacted with ethylenediamine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methoxy group under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted benzamides with different functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
  • N-(2-Hydroxycarbamoyl-ethyl)-Val-Leu-anilide

Uniqueness

N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

824938-49-0

Molekularformel

C11H14N2O3S

Molekulargewicht

254.31 g/mol

IUPAC-Name

N-(3-amino-3-oxopropyl)-3-methoxy-2-sulfanylbenzamide

InChI

InChI=1S/C11H14N2O3S/c1-16-8-4-2-3-7(10(8)17)11(15)13-6-5-9(12)14/h2-4,17H,5-6H2,1H3,(H2,12,14)(H,13,15)

InChI-Schlüssel

ONDRDUQORFVTAG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1S)C(=O)NCCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.